

An In-depth Technical Guide to Methyl Nicotinoylacetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nicotinoylacetate*

Cat. No.: *B1345562*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl Nicotinoylacetate** (CAS No. 54950-20-8), a pyridine derivative with potential applications in pharmaceutical research and development. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological significance and applications.

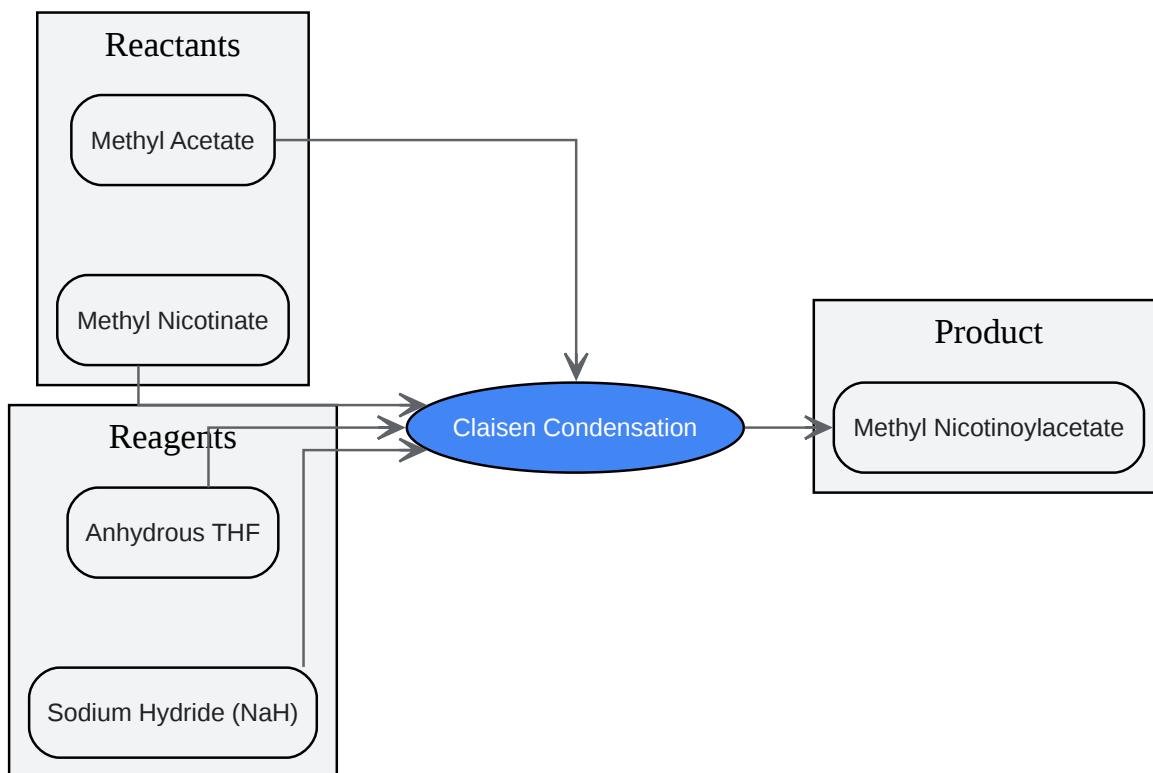
Core Chemical Information

Methyl nicotinoylacetate, also known as methyl 3-oxo-3-(pyridin-3-yl)propanoate, is a β -keto ester derivative of nicotinic acid. Its structure incorporates a pyridine ring, a ketone, and a methyl ester, making it a versatile intermediate for the synthesis of more complex heterocyclic compounds.

Chemical and Physical Properties

The key physicochemical properties of **methyl nicotinoylacetate** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	54950-20-8	[1]
Molecular Formula	C ₉ H ₉ NO ₃	[1]
Molecular Weight	179.17 g/mol	[1]
Appearance	Faint yellow to light orange crystalline solid	[1]
Melting Point	34-42 °C	N/A
Boiling Point	128-129 °C @ 1 Torr	N/A
Density (Predicted)	1.189 g/cm ³	N/A
pKa (Predicted)	9.45	N/A
Water Solubility	Negligible	N/A
Purity	≥95%	[1]


Synthesis and Experimental Protocols

The synthesis of **methyl nicotinoylacetate** is typically achieved via a Claisen condensation reaction between a nicotinic acid ester and a source of acetate. The following is a detailed experimental protocol for its preparation.

Proposed Synthesis of Methyl Nicotinoylacetate

This protocol is based on the established synthesis of analogous β -keto esters and represents a reliable method for the preparation of **methyl nicotinoylacetate**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **methyl nicotinoylacetate** via Claisen condensation.

Materials:

- Methyl nicotinate
- Methyl acetate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexanes

Procedure:

- Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.
- Reaction: Cool the suspension to 0 °C in an ice bath. A solution of methyl nicotinate (1.0 equivalent) and methyl acetate (3.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
- Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then acidified to pH 5-6 with 1 M HCl.
- Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **methyl nicotinoylacetate**.

Spectroscopic Characterization (Predicted)

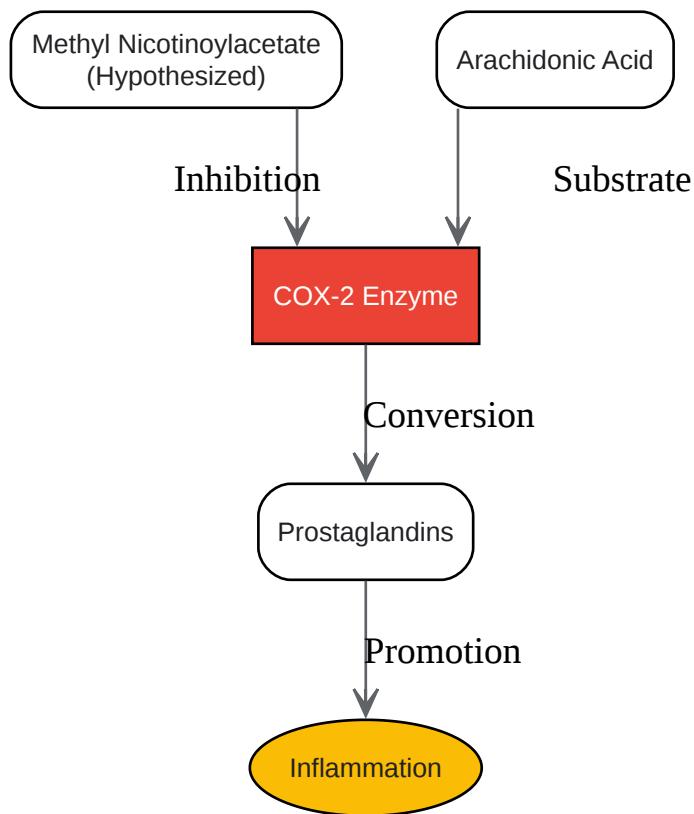
While experimental spectra for **methyl nicotinoylacetate** are not readily available in the public domain, the following table summarizes the predicted spectral data based on the analysis of its structure and data from analogous compounds.

Technique	Predicted Data
¹ H NMR	δ (ppm): 3.7 (s, 3H, -OCH ₃), 4.0 (s, 2H, -CH ₂ -), 7.4-7.5 (m, 1H, Ar-H), 8.2-8.3 (m, 1H, Ar-H), 8.7-8.8 (m, 1H, Ar-H), 9.1-9.2 (m, 1H, Ar-H)
¹³ C NMR	δ (ppm): 45 (-CH ₂ -), 52 (-OCH ₃), 124 (Ar-CH), 130 (Ar-C), 137 (Ar-CH), 150 (Ar-CH), 153 (Ar-CH), 168 (Ester C=O), 195 (Keto C=O)
IR	ν (cm ⁻¹): 3050-3150 (Ar C-H), 2950 (Aliphatic C-H), 1745 (Ester C=O), 1690 (Keto C=O), 1590, 1480 (C=C, C=N)
Mass Spec (EI)	m/z (%): 179 (M+), 148, 120, 106, 78

Applications in Drug Discovery and Development

Nicotinic acid and its derivatives have a well-established history in medicinal chemistry, with applications ranging from the treatment of dyslipidemia to their use as anti-inflammatory agents.[2] The introduction of a methyl group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, a phenomenon often referred to as the "magic methyl" effect.[3][4][5]

Potential as a COX-2 Inhibitor


Derivatives of nicotinic acid have been shown to exhibit selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2] The structural features of **methyl nicotinoylacetate** make it a candidate for investigation as a scaffold for the development of novel anti-inflammatory agents.

Intermediate for Heterocyclic Synthesis

The β -keto ester functionality of **methyl nicotinoylacetate** makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds through reactions with binucleophiles.[6] This opens up possibilities for the creation of diverse chemical libraries for drug screening.

Potential Biological Signaling Pathways

While no specific signaling pathways have been definitively associated with **methyl nicotinoylacetate**, the nicotinic acid moiety suggests potential interactions with pathways modulated by nicotinic acid receptors. Furthermore, its potential as a COX-2 inhibitor would implicate it in the prostaglandin synthesis pathway.

[Click to download full resolution via product page](#)

Caption: Hypothesized role of **methyl nicotinoylacetate** in the inflammatory pathway.

Conclusion

Methyl nicotinoylacetate is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceutical agents. Its straightforward synthesis and versatile chemical nature make it an attractive target for further research and development. The exploration of its biological activities, particularly in the context of inflammation and other pathways associated with nicotinic acid derivatives, is a promising area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-oxo-3-(pyridin-3-yl)propanoate | CymitQuimica [cymitquimica.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-oxo-3-(pyridin-2-YL)propanoate | 75418-74-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Nicotinoylacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345562#methyl-nicotinoylacetate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com